Enhanced Lipophilicity via Trifluoromethyl Substitution: A Direct Comparison to 1-Tetralone
The introduction of a trifluoromethyl group at the 7-position of the tetralone scaffold significantly increases the compound's lipophilicity. The partition coefficient (LogP) for 7-(Trifluoromethyl)-1-tetralone is calculated to be 3.22440 [1]. In contrast, the unsubstituted parent compound, 1-tetralone, has a calculated LogP of 2.02 [2]. This quantitative difference demonstrates the substantial impact of the -CF3 group on this key drug-like property.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.22440 (calculated) |
| Comparator Or Baseline | 1-Tetralone (LogP: 2.02, calculated) |
| Quantified Difference | Δ LogP ≈ +1.20 (an increase by a factor of >15 in terms of the octanol-water partition coefficient) |
| Conditions | Calculated partition coefficient (octanol-water). |
Why This Matters
This substantial increase in LogP directly impacts a compound's ability to cross biological membranes, influencing its absorption, distribution, and overall pharmacokinetic profile, making it a strategically distinct starting point for lead optimization .
- [1] CIRS Group. (n.d.). CAS物质数据库: 54752-50-0. Retrieved from https://hgt.cirs-group.com View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6732, 1-Tetralone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Tetralone. View Source
